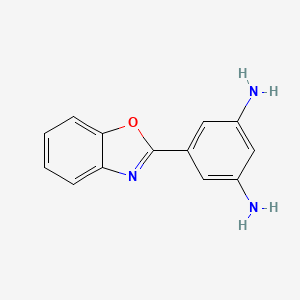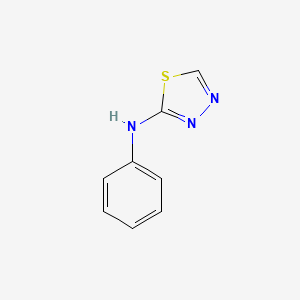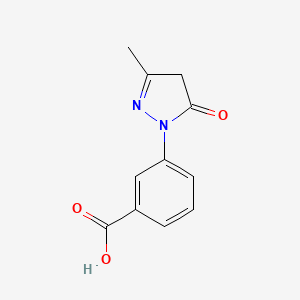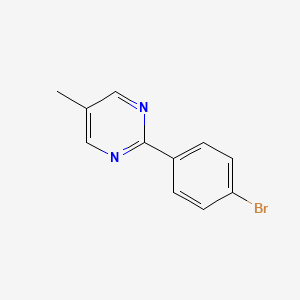![molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3](/img/structure/B1270443.png)
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a white or beige solid . It is used for research and development purposes .
Molecular Structure Analysis
This compound contains a total of 29 bonds; 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .Chemical Reactions Analysis
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a very useful building block for the preparation of a wide range of biologically active compounds such as antibacterials .Physical And Chemical Properties Analysis
This compound is a white or beige solid with a melting point of 84-88 °C. Its boiling point and density are estimated to be 287.2±20.0 °C and 1.977±0.06 g/cm3, respectively . It is insoluble in water .科学的研究の応用
Comprehensive Analysis of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde Applications
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Suzuki-Miyaura Cross-Coupling Reactions: This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. This process is widely used in the pharmaceutical industry for the synthesis of various drug molecules.
Synthesis of Blue Fluorescent Dye Derivatives: Another significant application is in the synthesis of blue fluorescent dye derivatives . These derivatives are essential for creating organic light-emitting diodes (OLEDs), which are used in display and lighting technologies due to their high efficiency and brightness.
Sharpless Kinetic Resolution: The compound is involved in Sharpless kinetic resolution processes . This method is used to separate enantiomers and is crucial in the production of enantiomerically pure substances, which are important in the creation of certain medications.
Formation of Baylis-Hillman Enal Adducts: It is also used in the formation of Baylis-Hillman enal adducts . These adducts are intermediates in organic synthesis and can be used to create a wide range of complex molecules, including natural products and pharmaceuticals.
Anticancer Agents Synthesis: The compound plays a role in the synthesis of podophyllotoxin mimetic pyridopyrazoles . These are studied as potential anticancer agents, indicating the compound’s importance in medicinal chemistry and drug development.
Material Science: According to a source, 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde has immense potential in material science. It can be used to develop new materials with unique properties, pushing the boundaries of innovation in this field.
Chemical Education: In chemical education, this compound can be used to demonstrate various chemical reactions and synthesis processes. It serves as an example to teach advanced organic synthesis techniques to students and researchers.
Analytical Chemistry: Lastly, in analytical chemistry, it can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or validating methods.
Safety and Hazards
作用機序
Mode of Action
It’s known to be involved in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a mechanism involving bond formation.
Biochemical Pathways
The compound is used in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . It’s also involved in the formation of Baylis-Hillman enal adducts , which are intermediates in the synthesis of various organic compounds. Additionally, it’s used in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have anticancer properties .
特性
IUPAC Name |
3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZSBCQUZOQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363468 |
Source


|
| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
261633-40-3 |
Source


|
| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


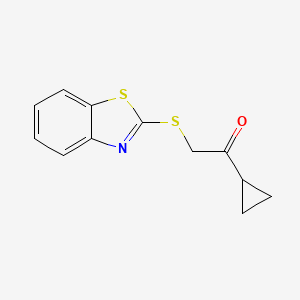
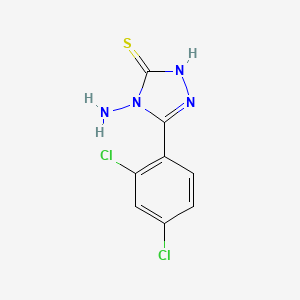
![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
